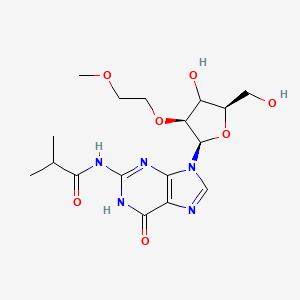

N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25N5O7 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11?,12+,16-/m1/s1 |

InChI Key |

IZOOGJIUOCHAAY-RDMACPANSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OCCOC |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine for Oligonucleotide Development

An in-depth technical guide on the synthesis and characterization of N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine is provided below.

Abstract

Modified oligonucleotides are at the forefront of therapeutic innovation, offering unprecedented specificity and efficacy in targeting disease-related RNA. Among the most clinically significant modifications is the 2'-O-(2-methoxyethyl) (2'-O-MOE) group, which imparts enhanced nuclease resistance and binding affinity. The successful synthesis of these therapeutic molecules relies on high-quality, well-characterized building blocks. This guide provides a detailed technical overview of the synthesis and characterization of this compound, a critical phosphoramidite precursor for the incorporation of 2'-O-MOE guanosine into therapeutic oligonucleotides. We will delve into the strategic considerations behind the synthetic pathway, from protecting group selection to the final purification, and outline the rigorous analytical methods required to validate the final product's identity, purity, and stability.

Introduction: The Role of Modified Nucleosides in Modern Therapeutics

The therapeutic landscape has been reshaped by the advent of oligonucleotide-based drugs, particularly antisense oligonucleotides (ASOs). These synthetic nucleic acid analogs can be rationally designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating protein expression with high precision. However, unmodified oligonucleotides are rapidly degraded by endogenous nucleases and exhibit suboptimal binding to their target RNA.

To overcome these limitations, medicinal chemists have developed a wide array of chemical modifications to the nucleoside building blocks. The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is a hallmark of second-generation ASOs, offering a compelling balance of properties:

-

Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance against enzymatic degradation, significantly extending the in vivo half-life of the oligonucleotide.

-

Increased Binding Affinity: The 2'-O-MOE modification locks the sugar moiety in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its RNA target, leading to a substantial increase in binding affinity and potency.

-

Favorable Pharmacokinetic Profile: 2'-O-MOE ASOs have demonstrated excellent tissue distribution and cellular uptake, contributing to their clinical success.

The synthesis of these complex molecules is a multi-step process that relies on the sequential addition of monomeric phosphoramidite building blocks on a solid support. The N2-amino group of guanosine is highly reactive and must be protected during this process to prevent unwanted side reactions. The isobutyryl group is a commonly employed protecting group for this purpose, as it provides robust protection during the coupling cycles and can be cleanly removed under the final deprotection conditions.

This guide focuses on the synthesis and characterization of the guanosine phosphoramidite building block bearing both the 2'-O-MOE and the N2-isobutyryl modifications, a cornerstone for the manufacturing of numerous ASO therapeutics.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves the selective modification of the guanosine starting material, followed by the introduction of the phosphoramidite moiety.

Overall Synthetic Workflow

The synthesis can be logically divided into four key stages:

-

Protection of the Guanine Base: The N2-amino group of guanosine is protected with an isobutyryl group.

-

Selective 2'-O-Alkylation: The 2'-hydroxyl group of the ribose sugar is selectively alkylated with a 2-methoxyethyl group.

-

5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is essential for automated oligonucleotide synthesis.

-

3'-O-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

The following diagram illustrates the overall synthetic workflow:

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N2-iso-Butyryl Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2'-O-(2-methoxyethyl)-\nN2-iso-Butyryl Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="5'-O-DMT-2'-O-(2-methoxyethyl)-\nN2-iso-Butyryl Guanosine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Target Phosphoramidite", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" N2-Protection "]; B -> C [label=" 2'-O-Alkylation "]; C -> D [label=" 5'-O-DMT Protection "]; D -> E [label=" 3'-O-Phosphitylation "]; }

Caption: Synthetic workflow for the target phosphoramidite.Step-by-Step Experimental Protocol

Step 1: Synthesis of N2-iso-Butyryl Guanosine

-

Rationale: The exocyclic amine of guanine is nucleophilic and can interfere with subsequent reactions. The isobutyryl group provides robust protection under neutral or acidic conditions but can be readily removed under basic conditions at the end of oligonucleotide synthesis.

-

Procedure:

-

Suspend guanosine in a suitable solvent such as pyridine.

-

Add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups in situ.

-

Add isobutyric anhydride and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and remove the TMS groups with aqueous ammonia.

-

Purify the product by crystallization or silica gel chromatography.

-

Step 2: Synthesis of 2'-O-(2-methoxyethyl)-N2-iso-Butyryl Guanosine

-

Rationale: This is a critical step that introduces the 2'-O-MOE group. The reaction conditions must be carefully controlled to favor alkylation at the 2'-position over the 3'- and 5'-positions. This is often achieved by using a transient protection strategy for the 3' and 5' hydroxyls.

-

Procedure:

-

Dissolve N2-iso-Butyryl Guanosine in a suitable solvent (e.g., DMF).

-

Add a stannylene acetal catalyst, such as dibutyltin oxide, to form a transient 2',3'-O-stannylene acetal.

-

Add 2-methoxyethyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

-

Heat the reaction and monitor for the formation of the 2'-O-alkylated product.

-

Purify the desired 2'-isomer from the 3'-isomer and unreacted starting material using silica gel chromatography.

-

Step 3: Synthesis of 5'-O-DMT-2'-O-(2-methoxyethyl)-N2-iso-Butyryl Guanosine

-

Rationale: The 5'-O-DMT group is an acid-labile protecting group that is essential for solid-phase oligonucleotide synthesis. Its removal at the beginning of each coupling cycle generates a free 5'-hydroxyl group for chain extension. The bulky DMT group also aids in the purification of the final phosphoramidite.

-

Procedure:

-

Dissolve the product from Step 2 in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with methanol.

-

Purify the product by silica gel chromatography.

-

Step 4: Synthesis of the Final Phosphoramidite

-

Rationale: The 3'-phosphoramidite is the reactive species that couples with the free 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphate oxygen during synthesis.

-

Procedure:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add a mild base, such as N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature and monitor by TLC or 31P NMR.

-

Upon completion, quench the reaction and purify the crude product by precipitation or flash chromatography on silica gel treated with triethylamine.

-

Characterization and Quality Control

Rigorous characterization is essential to ensure the identity, purity, and stability of the synthesized phosphoramidite, as impurities can lead to side reactions and deletions during oligonucleotide synthesis.

Characterization Workflow

A multi-pronged analytical approach is required for comprehensive characterization:

graph CharacterizationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Synthesized Phosphoramidite", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(1H, 13C, 31P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Chromatographic Purity\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Qualified Building Block", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> NMR [label=" Structural Elucidation "]; Start -> MS [label=" Molecular Weight Confirmation "]; Start -> HPLC [label=" Purity Assessment "]; {NMR, MS, HPLC} -> Final [style=dashed]; }

Caption: Analytical workflow for phosphoramidite characterization.Analytical Techniques and Expected Results

| Technique | Purpose | Expected Results |

| ¹H NMR | To confirm the presence and connectivity of all protons in the molecule. | Characteristic peaks for the guanine base, ribose sugar, isobutyryl, 2'-O-MOE, DMT, and phosphoramidite moieties with correct integrations. |

| ¹³C NMR | To confirm the carbon skeleton of the molecule. | Resonances corresponding to all carbon atoms in the expected chemical shift ranges. |

| ³¹P NMR | To confirm the formation of the phosphoramidite and assess its purity. | A characteristic singlet or a pair of diastereomeric singlets in the range of 148-152 ppm. The absence of significant peaks in other regions indicates high purity. |

| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight of the final product. | A prominent peak corresponding to the calculated molecular weight of the protonated molecule [M+H]⁺. |

| Reverse-Phase HPLC (RP-HPLC) | To determine the purity of the final product. | A single major peak with a purity of >98% is typically required for use in oligonucleotide synthesis. |

Conclusion

The synthesis and characterization of this compound phosphoramidite is a complex but well-established process that is fundamental to the production of second-generation antisense oligonucleotide therapeutics. The synthetic strategy relies on a judicious choice of protecting groups and reaction conditions to achieve high yields and purity. Rigorous analytical characterization using a combination of NMR, mass spectrometry, and HPLC is mandatory to ensure the quality of this critical building block and, ultimately, the efficacy and safety of the final therapeutic product. This guide provides a comprehensive framework for researchers and drug development professionals working in this exciting and impactful field.

References

Part 1: The Foundation: Understanding 2'-O-Methoxyethyl Modification

An In-depth Technical Guide to the Mechanism of Action of 2'-O-Methoxyethyl (2'-MOE) Modified Oligonucleotides

The Need for Chemical Modification in Oligonucleotide Therapeutics

Unmodified oligonucleotides, while conceptually ideal for targeting specific genetic sequences, are of limited therapeutic utility due to their rapid degradation by cellular nucleases and poor binding affinity to target RNA. To overcome these limitations, medicinal chemists have developed a range of chemical modifications to the nucleotide structure. These modifications aim to enhance stability, increase target affinity, and improve the overall pharmacokinetic and pharmacodynamic properties of these therapeutic molecules. The first generation of modifications primarily involved the phosphorothioate (PS) backbone, which replaces a non-bridging oxygen with sulfur, conferring significant nuclease resistance.[1][2]

Introducing the 2'-MOE Modification: Structure and Properties

The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation advancement in oligonucleotide chemistry that has become a cornerstone of many successful antisense oligonucleotide (ASO) therapies.[1][3] This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][3] This seemingly subtle alteration has profound effects on the properties of the oligonucleotide.

The 2'-MOE modification locks the sugar moiety into an RNA-like C3'-endo pucker conformation.[3][4] This pre-organization of the sugar reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity for the complementary target RNA.[3]

Key Advantages Conferred by 2'-MOE Modification: A Comparative Overview

The 2'-MOE modification offers a compelling combination of properties that make it highly suitable for therapeutic applications. Below is a summary of its key advantages compared to unmodified oligonucleotides and first-generation phosphorothioate DNA.

| Property | Unmodified Oligonucleotide | Phosphorothioate (PS) DNA | 2'-MOE Modified Oligonucleotide |

| Nuclease Resistance | Very Low | Moderate | High[3][5][6] |

| Binding Affinity to RNA | Moderate | Lower than unmodified | High[3][7][8] |

| In Vivo Half-Life | Minutes | Hours | Days to Weeks[9][10] |

| Toxicity Profile | Generally low | Sequence-dependent toxicities | Improved safety profile[1][11] |

Part 2: The Core Mechanism: How 2'-MOE Oligonucleotides Exert Their Effects

2'-O-methoxyethyl modified oligonucleotides can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation of the target RNA or steric blockade of cellular processes.

RNase H-Mediated Degradation: The "Gapmer" Strategy

The most common mechanism of action for 2'-MOE ASOs is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of a DNA:RNA heteroduplex.[7][11][12] However, oligonucleotides composed entirely of 2'-MOE modified nucleotides do not support RNase H activity.[1][13] To overcome this, a chimeric design known as a "gapmer" is employed.[1][3][7]

A gapmer ASO consists of a central "gap" of deoxynucleotides (typically 8-10 bases) flanked by "wings" of 2'-MOE modified nucleotides.[2][7][11] This design ingeniously combines the beneficial properties of both modifications.

-

2.1.1. Molecular Recognition and Duplex Formation The 2'-MOE wings provide high binding affinity and specificity for the target mRNA sequence, as well as protection against nuclease degradation.[7][11]

-

2.1.2. The Role of the Central DNA "Gap" Upon hybridization of the ASO to the target mRNA, the central DNA gap forms a DNA:RNA duplex, which is a substrate for RNase H.[1][7]

-

2.1.3. RNase H Activation and Cleavage of Target mRNA RNase H recognizes and cleaves the RNA strand within the heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[11][12] The ASO itself remains intact and can go on to hybridize with and mediate the destruction of additional target mRNA molecules.

Caption: RNase H-mediated degradation of target mRNA by a 2'-MOE gapmer ASO.

Steric Blockade: An Alternative Route of Action

In contrast to RNase H-dependent ASOs, steric-blocking oligonucleotides are typically fully modified with 2'-MOE and other 2'-sugar modifications.[1] These ASOs do not induce mRNA degradation but instead physically obstruct the binding of cellular machinery to the target RNA, thereby modulating its function.

-

2.2.1. Modulation of Pre-mRNA Splicing By binding to specific sequences within pre-mRNA, such as splice sites or splicing enhancers/silencers, 2'-MOE ASOs can modulate the splicing process.[1][13] This can lead to the exclusion or inclusion of specific exons, resulting in the production of alternative protein isoforms. This is a powerful strategy for correcting splicing defects that cause disease.[13]

-

2.2.2. Inhibition of Translation 2'-MOE ASOs can also be designed to bind to the 5' untranslated region (UTR) or the start codon region of an mRNA, physically preventing the assembly of the ribosomal machinery and thereby inhibiting protein translation.

Caption: Steric blockade mechanisms of fully modified 2'-MOE ASOs.

Part 3: Pharmacological Profile: The Impact of 2'-MOE Modification in a Biological System

Enhanced Nuclease Resistance and In Vivo Stability

The 2'-MOE modification provides exceptional protection against degradation by a wide range of cellular endo- and exonucleases.[3][4][5] This enhanced stability is a critical factor in achieving a prolonged duration of action in vivo, allowing for less frequent dosing regimens.[9]

Superior Binding Affinity and Target Specificity

As previously mentioned, the C3'-endo sugar pucker induced by the 2'-MOE modification increases the thermodynamic stability of the ASO:RNA duplex.[3] This translates to a higher binding affinity, which in turn can lead to increased potency.[3][11] Furthermore, 2'-MOE modified oligonucleotides have been shown to exhibit enhanced specificity, with a greater loss of affinity for mismatched sequences compared to unmodified DNA.[3]

Pharmacokinetics and Biodistribution

Following systemic administration, 2'-MOE ASOs are rapidly cleared from the plasma and distribute broadly to tissues.[9][14] They exhibit high levels of binding to plasma proteins, which limits their renal excretion and facilitates their distribution to various organs.[5][9] The highest concentrations are typically observed in the liver and kidneys, with significant accumulation also seen in lymph nodes, bone marrow, and spleen.[9][14] The elimination half-life from tissues is long, on the order of days to weeks, which is consistent with their prolonged duration of action.[9]

Part 4: Experimental Corner: Design, Execution, and Interpretation

Designing Effective 2'-MOE Antisense Oligonucleotides

-

4.1.1. Target Selection and Sequence Design The first step in designing a successful ASO experiment is the identification of a suitable target RNA and the selection of a specific target sequence. This process involves bioinformatics analysis to identify accessible regions of the target RNA that are not prone to extensive secondary structure.

-

4.1.2. "Gapmer" Design Considerations For RNase H-dependent ASOs, the optimal gapmer design typically involves 5' and 3' wings of 2-5 2'-MOE modified nucleotides flanking a central DNA gap of 8-10 deoxynucleotides. The overall length of the ASO is generally between 18 and 25 nucleotides.

In Vitro Evaluation of 2'-MOE ASO Activity

-

4.2.1. Protocol: Cell Culture and Transfection of 2'-MOE ASOs

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 60-80%).

-

ASO-Transfection Reagent Complex Formation: Dilute the 2'-MOE ASO and a suitable transfection reagent (e.g., a cationic lipid formulation) separately in serum-free medium. Combine the diluted ASO and transfection reagent and incubate for the manufacturer-recommended time to allow for complex formation.

-

Transfection: Add the ASO-transfection reagent complexes to the cells and incubate for 4-6 hours.

-

Recovery: After the incubation period, replace the transfection medium with fresh, complete growth medium.

-

Incubation: Incubate the cells for 24-72 hours to allow for ASO-mediated target knockdown.

-

-

4.2.2. Protocol: Quantification of Target mRNA Reduction by RT-qPCR

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a suitable housekeeping gene (for normalization).

-

Data Analysis: Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the delta-delta Ct method.

-

Assessing Off-Target Effects

While 2'-MOE ASOs are designed for high specificity, it is crucial to evaluate potential off-target effects. These can arise from hybridization to unintended RNAs with similar sequences.[15][16][17] A combination of in silico prediction tools and experimental validation (e.g., transcriptome-wide analysis via RNA-sequencing) is recommended to identify and characterize any off-target gene regulation.[15][18]

Part 5: Clinical Significance and Safety Profile

2'-MOE in Approved Antisense Drugs

The 2'-MOE modification is a key component of several FDA-approved ASO drugs, including Mipomersen (Kynamro) for homozygous familial hypercholesterolemia and Inotersen (Tegsedi) for hereditary transthyretin amyloidosis.[11] The clinical success of these drugs underscores the robustness and therapeutic utility of 2'-MOE chemistry.

Understanding and Mitigating Potential Toxicities

The safety profile of 2'-MOE ASOs has been extensively studied. While generally well-tolerated, some sequence-specific toxicities have been observed, such as thrombocytopenia.[19][20] Ongoing research aims to better understand the mechanisms underlying these effects and to develop strategies for their mitigation, including careful sequence selection and the use of novel chemical modifications.

Part 6: Conclusion: The Enduring Impact of 2'-MOE Chemistry

The 2'-O-methoxyethyl modification represents a landmark achievement in the field of oligonucleotide therapeutics. By imparting a unique combination of high nuclease resistance, enhanced binding affinity, and a favorable pharmacokinetic profile, 2'-MOE chemistry has enabled the development of a new class of drugs that can selectively modulate gene expression to treat a wide range of diseases. As our understanding of oligonucleotide biology and chemistry continues to evolve, the principles established with 2'-MOE will undoubtedly pave the way for the next generation of even safer and more effective genetic medicines.

References

-

Geary, R. S., Watanabe, T. A., Truong, L., Freier, S., Lesnik, E. A., Sioufi, N. B., Sasmor, H., Manoharan, M., & Levin, A. A. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890–897. [Link]

-

Geary, R. S., Henry, S. P., & Grillone, L. R. (2002). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. Drug Metabolism and Disposition, 30(12), 1472–1480. [Link]

-

Zane, L. J., Lee, E., & Geary, R. S. (2023). Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides. Journal of Clinical Pharmacology, 63(1), 21–28. [Link]

-

Pallan, P. S., Allerson, C. R., Berdeja, A., Seth, P. P., Swayze, E. E., Prakash, T. P., & Egli, M. (2012). Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. Chemical Communications, 48(66), 8195–8197. [Link]

-

Yamamoto, T., Nakatani, M., Obika, S., & Harada-Shiba, M. (2016). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin, 39(10), 1731–1734. [Link]

-

Yu, R. Z., & Geary, R. S. (2009). Pharmacokinetic/Pharmacodynamic Properties ofPhosphorothioate 2'-O-(2-Methoxyethyl)-ModifiedAntisense Oligonucleotides in Animals and Man. Antisense Drug Technology, 437–453. [Link]

-

Geary, R. S., Henry, S. P., & Grillone, L. R. (2002). Pharmacokinetics of a tumor necrosis factor-α phosphorothioate 2′-O-(2-methoxyethyl) modified antisense oligonucleotide: Comparison across species. Drug Metabolism and Disposition, 30(12), 1472-1480. [Link]

-

Crooke, S. T. (2017). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Antisense Drug Technology, 199–225. [Link]

-

Majumdar, A., Duan, W., Eltayeb, O., & Seidman, M. M. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(7), 2109–2118. [Link]

-

Pallan, P. S., Allerson, C. R., Berdeja, A., Seth, P. P., Swayze, E. E., Prakash, T. P., & Egli, M. (2012). Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs. Chemical Communications, 48(66), 8195-8197. [Link]

-

Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. [Link]

-

D'Souza, K. A., Gunda, V., Pandey, S. K., & Rigo, F. (2020). Characterization of the Activity and Distribution of a 2'-O-Methoxyethyl-Modified Antisense Oligonucleotide in Models of Acute and Chronic Kidney Disease. Nucleic Acid Therapeutics, 30(6), 346–355. [Link]

-

van der Krol, A. R., Mol, J. N., & Stuitje, A. R. (1988). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. BioTechniques, 6(10), 958–976. [Link]

-

Juliano, R. L. (2016). Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes. Nucleic Acids Research, 44(13), 6518–6532. [Link]

-

Bio-Synthesis. (n.d.). 2' MOE, 2-MethoxyEthoxy, RNA Modification. Bio-Synthesis. [Link]

-

Lindow, M., Vornlocher, H. P., & Kauppinen, S. (2012). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research, 40(15), 6997–7008. [Link]

-

Henry, S. P., Johnson, D., Zanardi, T. A., & Geary, R. S. (2022). Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2'- O-Methoxyethyl-Modified Antisense Oligonucleotides. Nucleic Acid Therapeutics, 33(1), 72–80. [Link]

-

Lima, W. F., De Hoyos, C. L., Liang, X. H., & Crooke, S. T. (2016). RNA modifications can affect RNase H1-mediated PS-ASO activity. Nucleic Acids Research, 44(20), 9674–9688. [Link]

-

Paunovska, K., Loughrey, D., & Dahlman, J. E. (2021). Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles. ACS Nano, 15(9), 14131–14153. [Link]

-

Crooke, S. T. (1998). Antisense Oligonucleotides: Basic Concepts and Mechanisms. Molecular Cancer Therapeutics, 16(3), 462-465. [Link]

-

Glen Research. (n.d.). 2'-MOE Phosphoramidites for RNA Synthesis. Glen Research. [Link]

-

Crooke, S. T., Baker, B. F., Xia, S., Yu, R. Z., & Monia, B. P. (2019). The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials. Nucleic Acid Therapeutics, 29(4), 183–194. [Link]

-

Seth, P. P., Vasquez, G., Allerson, C. R., Berdeja, A., Gaus, H., Kinberger, G. A., Prakash, T. P., & Swayze, E. E. (2014). O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides. ChemMedChem, 9(12), 2738–2741. [Link]

-

Flierl, U., Gobbels, S., Khaspekova, S., Nagler, M., & Panicot-Dubois, L. (2020). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates. Haematologica, 105(10), 2496–2506. [Link]

-

Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic Acids Research, 48(19), 10779–10800. [Link]

-

Wan, W. B., & Seth, P. P. (2016). Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages. Nucleic Acids Research, 44(10), 4559–4572. [Link]

-

Tobiasson, H., Krüger, A., & Holliger, P. (2021). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Nature Communications, 12(1), 6931. [Link]

-

Yoshida, T., Naito, Y., & Obika, S. (2019). Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827–835. [Link]

-

Yoshida, T., Naito, Y., & Obika, S. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827–835. [Link]

Sources

- 1. idtdna.com [idtdna.com]

- 2. academic.oup.com [academic.oup.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synoligo.com [synoligo.com]

- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 9. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

The N2-isobutyryl Group: A Cornerstone in Nucleoside Chemistry for Drug Development and Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, particularly in the synthesis of oligonucleotides for therapeutic and research applications, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups on nucleobases prevent unwanted side reactions and ensure the fidelity of the final product. Among the arsenal of protecting groups available, the N2-isobutyryl group for guanosine stands out as a robust and widely adopted standard. This guide provides a comprehensive overview of the role, application, and chemical principles of the N2-isobutyryl protecting group, offering field-proven insights for its effective implementation.

The Imperative for Protection: Guanosine's Reactive N2-Amino Group

Guanosine's exocyclic N2-amino group is a primary nucleophilic site, making it susceptible to undesired reactions during the various steps of oligonucleotide synthesis, such as phosphitylation.[1] Failure to adequately protect this amine can lead to branched oligonucleotides and other side products, significantly reducing the yield and purity of the target molecule. The choice of the protecting group for this position is therefore a critical decision that influences not only the efficiency of the synthesis but also the final deprotection strategy.

Chemical Characteristics of the N2-isobutyryl Group

The N2-isobutyryl group is an acyl-type protecting group that offers a favorable balance of stability and reactivity for many applications.[][3]

Key Attributes:

-

Robustness: The isobutyryl group is stable under the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group during solid-phase oligonucleotide synthesis.[1][4] It also withstands the conditions of the coupling and oxidation steps.

-

Deprotection: While stable throughout the synthesis, the N2-isobutyryl group can be reliably removed under basic conditions, typically with concentrated aqueous ammonia at an elevated temperature.[5] This cleavage is often the rate-determining step in the deprotection of standard oligonucleotides.[4][6]

The Chemistry of Installation and Removal

The introduction (acylation) and removal (deprotection) of the N2-isobutyryl group are straightforward chemical transformations rooted in fundamental organic chemistry principles.

Installation (Acylation): The N2-isobutyryl group is typically introduced by treating guanosine or a partially protected derivative with isobutyryl chloride in the presence of a base, such as pyridine. The pyridine acts as a nucleophilic catalyst and an acid scavenger. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.

Deprotection (Hydrolysis): The removal of the N2-isobutyryl group is achieved through base-catalyzed hydrolysis. Concentrated ammonium hydroxide is the most common reagent for this purpose.[7] The reaction is typically carried out at an elevated temperature (e.g., 55°C) for several hours to ensure complete removal.[5]

A Comparative Analysis: N2-isobutyryl vs. Other Protecting Groups

The selection of a protecting group is often a trade-off between stability and the mildness of deprotection conditions. The N2-isobutyryl group is frequently compared to the more labile N,N-dimethylformamidine (dmf) group.

| Feature | N2-isobutyryl (iBu) | N,N-dimethylformamidine (dmf) |

| Chemical Stability | More stable, robust[5] | Less stable, labile[5] |

| Deprotection Conditions | Harsher (e.g., conc. NH4OH, 55°C, ≥ 5 hours)[1][5] | Milder (e.g., conc. NH4OH, RT to 55°C, 1-2 hours)[5] |

| Key Advantages | Well-established, high yields in standard synthesis[1] | Rapid and mild deprotection, suitable for sensitive oligonucleotides[1][5] |

| Key Disadvantages | Slower deprotection, potentially damaging to sensitive modifications[1] | Can be less stable during synthesis, potentially lowering overall yield[1] |

The choice between the N2-isobutyryl and dmf groups depends on the specific requirements of the oligonucleotide being synthesized. For standard DNA oligonucleotides, the robustness of the isobutyryl group is often preferred. However, for oligonucleotides containing base-labile modifications or for the synthesis of RNA, the milder deprotection conditions afforded by the dmf group can be advantageous.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the introduction and removal of the N2-isobutyryl group on a 2'-deoxyguanosine nucleoside.

Protocol 1: N2-isobutyrylation of 2'-deoxyguanosine

Materials:

-

2'-deoxyguanosine

-

Anhydrous Pyridine

-

Isobutyryl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add isobutyryl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N2-isobutyryl-2'-deoxyguanosine.

Protocol 2: Deprotection of N2-isobutyryl-protected Oligonucleotide

Materials:

-

Oligonucleotide synthesized on a solid support (e.g., CPG) with N2-isobutyryl-dG

-

Concentrated ammonium hydroxide (28-30%)

-

Heating block or oven

-

Screw-cap vials

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

-

Add a sufficient volume of concentrated ammonium hydroxide to completely cover the solid support.

-

Securely cap the vial to prevent the leakage of ammonia.

-

Place the vial in a heating block or oven pre-heated to 55°C.

-

Incubate for at least 5 hours to ensure complete deprotection.[5] For highly sensitive oligonucleotides, optimization of time and temperature may be necessary.

-

After incubation, allow the vial to cool to room temperature.

-

In a well-ventilated fume hood, carefully open the vial.

-

Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

-

Wash the solid support with nuclease-free water and combine the wash with the ammoniacal solution.

-

Evaporate the ammonia to dryness using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for subsequent purification and analysis.

Visualizing the Chemistry

The following diagrams illustrate the key chemical structures and transformations involving the N2-isobutyryl protecting group.

Caption: Chemical structure of N2-isobutyryl-2'-deoxyguanosine.

Caption: Protection of 2'-deoxyguanosine with the N2-isobutyryl group.

Caption: Deprotection of the N2-isobutyryl group from an oligonucleotide.

Conclusion

The N2-isobutyryl protecting group remains a vital tool in the synthesis of oligonucleotides. Its robustness and well-characterized reactivity provide a reliable method for the protection of the N2-amino group of guanosine. While more labile protecting groups have been developed for specialized applications, the N2-isobutyryl group continues to be a workhorse in both academic research and industrial drug development due to its high efficiency and predictability in standard oligonucleotide synthesis. A thorough understanding of its chemical properties and the rationale behind its application and removal is essential for any scientist working in this field.

References

-

An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Nucleosides and Nucleotides, 11(8). Available at: [Link]

-

An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. Available at: [Link]

-

Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl guanosine. ResearchGate. Available at: [Link]

-

Process Development for the Synthesis of 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)-guanosine — A Potential Precursor for the Second Generation Antisense Oligonucleotides: An Improved Process for the Preparation of 2′-O-Alkyl-2,6-diaminopurine. ResearchGate. Available at: [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

-

Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4.... ResearchGate. Available at: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

-

(PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. ResearchGate. Available at: [Link]

-

Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

Sources

The Architectural Tenacity of 2'-O-Methoxyethyl Modified RNA Duplexes: A Technical Guide for Drug Development Professionals

Foreword: Engineering Stability and Specificity in RNA Therapeutics

In the landscape of RNA-targeted therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the rational design of chemically modified nucleotides is paramount. Among the second generation of modifications, 2'-O-methoxyethyl (2'-O-MOE) has emerged as a cornerstone technology, enhancing the therapeutic profile of oligonucleotides.[1][2] This guide provides an in-depth exploration of the structural conformation of 2'-O-MOE modified RNA duplexes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the biophysical principles that underpin their efficacy. We will delve into the nuanced interplay of molecular architecture, thermodynamic stability, and biological activity that makes 2'-O-MOE a powerful tool in the development of RNA-based medicines.

The 2'-O-MOE Modification: A Strategic Enhancement

The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group.[1][2] This seemingly subtle alteration has profound consequences for the resulting oligonucleotide, imparting a suite of desirable properties for therapeutic applications. These include increased binding affinity to target RNA, enhanced nuclease resistance, and a favorable toxicity profile.[2][3][4][5]

To fully appreciate the impact of this modification, it is essential to visualize its chemical identity.

Caption: Chemical structures of an unmodified ribonucleotide and a 2'-O-MOE modified ribonucleotide.

The A-Form Helix: A Pre-Organized Conformation for Enhanced Affinity

Unmodified RNA duplexes naturally adopt an A-form helical geometry. A key determinant of this conformation is the C3'-endo pucker of the ribose sugar.[6] The 2'-O-MOE modification plays a crucial role in pre-organizing the sugar into this C3'-endo conformation, even in the single-stranded state.[1][5][7] This "conformational preorganization" reduces the entropic penalty of hybridization, leading to a significant increase in the thermodynamic stability of the duplex formed with a complementary RNA target.[8]

Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have consistently demonstrated that duplexes containing 2'-O-MOE modifications maintain a canonical A-form helical structure.[4][7] This RNA-like geometry is essential for the proper recognition and binding of the oligonucleotide to its target mRNA.

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 4. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR structure of 2'-O-(2-methoxyethyl) modified and C5-methylated RNA dodecamer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Guide to the Thermodynamic Stability of 2'-O-Methoxyethyl (MOE) Modified Oligonucleotides

Abstract

The engineering of synthetic oligonucleotides with enhanced therapeutic properties is a cornerstone of modern drug development. Among the arsenal of chemical modifications, the 2'-O-methoxyethyl (MOE) substitution has emerged as a critical component, particularly in the realm of antisense oligonucleotides (ASOs). This in-depth technical guide provides a comprehensive exploration of the thermodynamic principles underpinning the stability of MOE-containing oligonucleotides. We will delve into the structural basis for the enhanced binding affinity conferred by the MOE moiety, detail the experimental methodologies for its characterization, and discuss the profound implications for the design of potent and specific nucleic acid-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal second-generation modification.

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

Unmodified DNA and RNA oligonucleotides possess inherent liabilities that curtail their therapeutic utility, primarily their rapid degradation by cellular nucleases and suboptimal hybridization affinity for their target RNA. To overcome these limitations, a variety of chemical modifications have been developed. First-generation modifications, such as the phosphorothioate (PS) backbone, successfully enhanced nuclease resistance.[1] However, PS linkages can decrease binding affinity to the target RNA.[2]

Second-generation modifications, targeting the 2' position of the ribose sugar, were engineered to address this challenge.[1][3] The 2'-O-methoxyethyl (MOE) modification, in particular, has proven to be exceptionally valuable, offering a synergistic combination of high binding affinity, robust nuclease resistance, and favorable pharmacokinetic and toxicological profiles.[1][3][4] These attributes have led to the successful development of several FDA-approved ASO drugs incorporating MOE chemistry.[3][5]

The Structural and Thermodynamic Impact of the 2'-O-Methoxyethyl Modification

The remarkable thermodynamic stability of MOE-modified oligonucleotides stems from the unique physicochemical properties of the methoxyethyl group attached to the 2'-oxygen of the ribose sugar.

The Principle of Conformational Preorganization

The enhanced binding affinity of MOE-modified oligonucleotides is largely attributed to the principle of conformational preorganization. The bulky and flexible 2'-O-methoxyethyl group favors a C3'-endo sugar pucker conformation (an "N-type" conformation), which is characteristic of A-form RNA helices.[3][6] This pre-organizes the oligonucleotide backbone into a conformation that is energetically favorable for binding to a complementary RNA strand.[7] By reducing the entropic penalty associated with the single-strand to double-strand transition, the MOE modification significantly enhances the stability of the resulting duplex.[8]

Enhanced Hybridization Affinity (Melting Temperature, Tm)

The most direct measure of the thermodynamic stability of an oligonucleotide duplex is its melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands. The incorporation of MOE modifications leads to a significant increase in Tm. On average, each MOE modification can increase the Tm of a duplex by 0.9 to 1.6 °C when hybridized to an RNA target.[3] This enhanced stability is a direct consequence of the favorable free energy of hybridization (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

Nuclease Resistance and Pharmacokinetic Profile

The 2'-MOE group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases, thereby significantly increasing the in vivo half-life of the oligonucleotide.[1][9][10] This enhanced stability is a critical factor in achieving sustained therapeutic effect.[10] Furthermore, the modification contributes to favorable tissue distribution and reduced non-specific protein binding compared to earlier generation ASOs.[4][9]

Quantitative Assessment of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of MOE-modified oligonucleotides requires precise experimental measurement. The two primary techniques employed for this purpose are UV Thermal Melt Analysis and Isothermal Titration Calorimetry (ITC).

UV Thermal Melt Analysis (Tm Determination)

UV melting is the most common method for determining the Tm of an oligonucleotide duplex.[11] The principle is based on the hyperchromic effect: the absorbance of UV light at 260 nm increases as a double-stranded oligonucleotide dissociates into single strands.[11][12] By monitoring the change in absorbance as a function of temperature, a melting curve can be generated, from which the Tm is determined as the temperature at the midpoint of the transition.

-

Oligonucleotide Preparation and Quantitation:

-

Synthesize and purify the MOE-modified oligonucleotide and its complementary RNA or DNA target strand.

-

Accurately determine the concentration of each single-stranded oligonucleotide solution by measuring its absorbance at 260 nm (A260) and using the appropriate extinction coefficient.[13]

-

-

Duplex Annealing:

-

In a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0), combine equimolar amounts of the MOE-modified oligonucleotide and its complement.

-

Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature. This ensures proper hybridization.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[12]

-

Place the annealed duplex solution in a quartz cuvette.

-

Set the spectrophotometer to monitor A260 while ramping the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 95°C). A typical ramp rate is 0.5-1.0°C/minute.[13]

-

-

Data Analysis:

-

Plot the A260 versus temperature to obtain the melting curve.

-

The Tm is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.[12]

-

Isothermal Titration Calorimetry (ITC)

While UV melting provides the Tm, Isothermal Titration Calorimetry (ITC) offers a more complete thermodynamic profile of the binding interaction.[14][15] ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event.[16][17] A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

-

Sample Preparation:

-

Prepare highly accurate concentrations of the MOE-modified oligonucleotide (in the ITC syringe) and its complementary strand (in the sample cell).

-

Crucially, both molecules must be in identical, extensively dialyzed, and degassed buffer to minimize heats of dilution. [15]

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument (e.g., a MicroCal ITC200) as per the manufacturer's instructions.

-

Equilibrate the instrument at the desired experimental temperature.

-

-

Titration:

-

Load the complementary strand into the sample cell and the MOE-modified oligonucleotide into the injection syringe.

-

Perform a series of small, timed injections of the MOE-oligo into the sample cell. The instrument measures the minute heat changes after each injection.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat change per injection.

-

These values are plotted against the molar ratio of the two oligonucleotides.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, n, ΔH). ΔS and ΔG are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

-

Comparative Analysis and Data

The thermodynamic stabilization afforded by MOE modifications is best appreciated when compared to other common oligonucleotide chemistries.

| Modification Type | Duplex with RNA Target | ΔTm per Modification (°C) | Key Characteristics |

| Unmodified DNA | DNA:RNA | Baseline | Susceptible to nucleases, lower affinity |

| Phosphorothioate (PS) | DNA:RNA | ~ -0.5 | Nuclease resistant, slightly lower affinity |

| 2'-O-Methyl (2'-OMe) | RNA:RNA | ~ +1.0 to +1.5 | Nuclease resistant, increased affinity |

| 2'-O-Methoxyethyl (MOE) | RNA:RNA | ~ +0.9 to +1.6 | Excellent nuclease resistance, high affinity [3] |

| 2'-Fluoro (2'-F) | RNA:RNA | ~ +2.5 | Increased affinity, less nuclease resistance than MOE |

| Locked Nucleic Acid (LNA) | RNA:RNA | ~ +2 to +8 | Very high affinity, potential for some toxicity[5] |

Note: ΔTm values are approximate and can vary based on sequence, length, and buffer conditions.

Implications for Drug Development

The enhanced thermodynamic stability of MOE-containing oligonucleotides has profound implications for the development of nucleic acid therapeutics:

-

Increased Potency: Higher binding affinity translates to a lower effective concentration required to engage the target RNA, leading to increased potency.[4]

-

Improved Specificity: The stable duplex formed by MOE-modified ASOs is less tolerant of mismatches, which can lead to a reduction in off-target effects.[3]

-

Favorable Dosing Regimens: The combination of high stability and nuclease resistance allows for less frequent dosing, improving patient convenience and compliance.[18]

-

Robust "Gapmer" Design: MOE modifications are ideally suited for the "wings" of ASO gapmers.[4][9] These wings protect the central DNA "gap" from nuclease degradation and increase overall target affinity, while the DNA gap is necessary to recruit RNase H for target RNA cleavage.[1][5]

Conclusion

The 2'-O-methoxyethyl modification represents a landmark achievement in the chemical engineering of oligonucleotides. By favorably pre-organizing the sugar-phosphate backbone, the MOE group imparts a significant thermodynamic stability to oligonucleotide duplexes. This manifests as increased binding affinity, enhanced nuclease resistance, and a superior pharmacological profile. The ability to quantitatively assess these thermodynamic parameters through techniques like UV melting and ITC is fundamental to the rational design of next-generation ASOs. As the field of nucleic acid therapeutics continues to expand, the principles governing the stability of MOE-modified oligonucleotides will remain a critical foundation for the development of safe and effective medicines.

References

-

Microsynth AG. (n.d.). 2' - MOE Antisense Oligonucleotides. Retrieved from [Link]

- Geary, R. S., Crooke, S. T., & Levin, A. A. (2015). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 221-234). CRC Press.

- Geary, R. S., Wancewicz, E. V., Matson, J. E., & Crooke, S. T. (2003). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. Journal of Drug Metabolism and Disposition, 31(11), 1419-1428.

- Nakasone, T., Saneyoshi, H., & Seio, K. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(49), 16476–16483.

- Flanagan, C. A., et al. (2019). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates.

- Seth, P. P., et al. (2014). O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides. Helvetica Chimica Acta, 97(11), 1545-1558.

- Obika, S., & Imanishi, T. (2010). Effects of 2′-O-Modifications on RNA Duplex Stability. Current Protocols in Nucleic Acid Chemistry, 42(1), 4.16.1-4.16.15.

- Kim, M. K., et al. (2024).

-

Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]

- Prakash, T. P., et al. (2002). Synthesis and antisense activity of oligonucleotides modified with 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] (2'-O-DMAOE). Nucleic Acids Research, 30(21), 4649–4659.

- Pender, A. W., et al. (2007). Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. Nucleic Acids Research, 35(11), 3625–3634.

- Gourishankar, A., et al. (2004). Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. Journal of Physical Chemistry B, 108(44), 16965-16969.

- Yamamoto, T., et al. (2016). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Biological and Pharmaceutical Bulletin, 39(12), 2038–2042.

- Kim, M. K., et al. (2024).

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

-

Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

- Dowdy, S. F., et al. (2019). Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes. ACS Omega, 4(2), 3844–3851.

- Golebiewska, K., et al. (2014). UV melting profiles of 3′-MOE-2′,5′-RNA at various oligomer and salt concentrations and pH. Journal of Molecular Structure, 1074, 538-545.

- Lohman, T. M., & Bujalowski, W. (2013). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 922, pp. 69-93). Humana Press.

- Geary, R. S., et al. (2001). Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897.

- Geary, R. S., et al. (2015). Pharmacokinetic/Pharmacodynamic Properties of Phosphorothioate 2′-O-(2-Methoxyethyl)-Modified Antisense Oligonucleotides in Animals and Man. In Antisense Drug Technology (pp. 261-275). CRC Press.

-

ATDBio. (n.d.). Ultraviolet absorbance of oligonucleotides. Retrieved from [Link]

- Sugimoto, N., et al. (1996). Role of 2'-OH on thermodynamic stability and structure of chimeric oligonucleotides. FEBS Letters, 393(1), 97-101.

- Nakasone, T., Saneyoshi, H., & Seio, K. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(49), 16476–16483.

-

Jasco. (2021, June 28). Analysis of the Melting Temperature and Thermodynamic Parameters of a Nucleic Acid using a UV-Visible Spectrophotometer. Retrieved from [Link]

-

University of Leicester. (2011). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

Sources

- 1. eu.idtdna.com [eu.idtdna.com]

- 2. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synoligo.com [synoligo.com]

- 7. Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microsynth.com [microsynth.com]

- 10. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atdbio.com [atdbio.com]

- 12. jasco-global.com [jasco-global.com]

- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine: A Cornerstone for Second-Generation Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-iso-Butyryl-2'-O-(2-methoxyethyl)guanosine, a critical building block in the synthesis of second-generation antisense oligonucleotides (ASOs). We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its application in the automated synthesis of 2'-O-methoxyethyl (2'-MOE) modified oligonucleotides. Furthermore, this guide will elucidate the mechanism of action of 2'-MOE ASOs, detail analytical techniques for quality control, and provide essential safety and handling information. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and nucleic acid therapeutics.

Introduction: The Significance of 2'-O-Methoxyethyl Modification in Antisense Technology

Antisense technology has emerged as a powerful platform for the development of targeted therapeutics, aiming to modulate the expression of disease-causing genes at the RNA level. First-generation ASOs, while promising, faced challenges related to nuclease stability and off-target effects. The advent of second-generation modifications, particularly the 2'-O-methoxyethyl (2'-MOE) modification, represented a significant leap forward in the field.

The 2'-MOE modification, a 2'-O-alkyl extension on the ribose sugar of the nucleotide, confers several advantageous properties to ASOs. These include enhanced resistance to nuclease degradation, leading to a longer half-life in biological systems, and increased binding affinity to the target mRNA. This heightened affinity translates to improved potency and a more favorable therapeutic index. This compound is a key phosphoramidite precursor used in the solid-phase synthesis of these therapeutically important 2'-MOE modified oligonucleotides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this key building block is essential for its effective use in oligonucleotide synthesis.

| Property | Value | Source(s) |

| CAS Number | 440327-50-4 | [1] |

| Molecular Formula | C17H25N5O7 | [1] |

| Molecular Weight | 411.41 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | HPLC ≥98.0% | [2] |

| Storage | 2-8 °C, Keep in a dark and dry place | [2] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

Synthesis of this compound and its Phosphoramidite Derivative

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The following is a representative synthesis strategy, followed by the preparation of the corresponding phosphoramidite for use in automated oligonucleotide synthesis.

Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine

A common and efficient route to the protected nucleoside involves a four-step process that has been successfully scaled up to the pilot plant level.[4][5]

Experimental Protocol:

-

Direct 2'-O-alkylation of 2,6-diaminopurine riboside: 2,6-diaminopurine riboside is subjected to direct 2'-O-alkylation using inexpensive and commercially available reagents such as potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and an alkyl halide at room temperature for 4-6 hours.[4] This step yields a mixture of 2'-O- and 3'-O-alkylated products.

-

Crystallization: The desired 2'-O-(2-methoxyethyl)-2,6-diaminopurine riboside is isolated and purified from the reaction mixture by crystallization from methanol.[4]

-

Enzymatic Deamination: The purified 2'-O-(2-methoxyethyl)-2,6-diaminopurine riboside is then subjected to enzymatic deamination.[4]

-

Selective N2-isobutyrylation and 5'-O-dimethoxytritylation: The final step involves the selective N2-isobutyrylation of the guanine base followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, yielding the target compound in high yield and purity.[4]

Preparation of this compound 3'-O-phosphoramidite

The 5'-O-DMT protected nucleoside is then converted into its phosphoramidite derivative for use in automated oligonucleotide synthesis.

Experimental Protocol:

-

Phosphitylation: The 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine is dissolved in an anhydrous solvent such as dichloromethane.

-

Reagent Addition: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) under an inert atmosphere (e.g., argon).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using silica gel chromatography to yield the desired phosphoramidite.

Caption: Synthetic workflow for the preparation of the phosphoramidite.

Application in Automated Oligonucleotide Synthesis

The prepared phosphoramidite is a key reagent for the automated solid-phase synthesis of 2'-MOE modified oligonucleotides. The synthesis cycle is a repetitive four-step process.

Experimental Protocol for Automated Synthesis:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[6]

-

Coupling: The this compound phosphoramidite is activated by an activator, such as 5-(ethylthio)-1H-tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of approximately 6 minutes is recommended for 2'-MOE phosphoramidites to ensure high coupling efficiency.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[6]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.[6]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: Automated oligonucleotide synthesis cycle.

Mechanism of Action of 2'-MOE Antisense Oligonucleotides

2'-MOE modified ASOs primarily exert their gene-silencing effects through an RNase H-mediated mechanism. For this mechanism to be effective, the ASO is typically designed as a "gapmer".

A gapmer ASO consists of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-MOE modified nucleotides. When the gapmer ASO binds to its complementary target mRNA, the DNA-RNA heteroduplex in the central gap region is recognized and cleaved by the enzyme RNase H1. The 2'-MOE modified wings protect the ASO from nuclease degradation and enhance its binding affinity to the target mRNA.

Caption: RNase H-mediated cleavage of target mRNA.

Analytical Quality Control

Ensuring the purity and identity of both the this compound phosphoramidite and the final synthesized oligonucleotides is paramount. A combination of chromatographic and spectrometric techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (IEX-HPLC) are routinely used to assess the purity of the phosphoramidite and the final oligonucleotide product. These techniques can effectively separate the desired product from any synthesis-related impurities, such as truncated or failed sequences.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the phosphoramidite and the final oligonucleotide, thereby verifying its identity and sequence.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy can be used to confirm the structure and purity of the phosphoramidite building block.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its phosphoramidite derivative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place at 2-8 °C.[2] Phosphoramidite solutions are sensitive to moisture and oxidation and should be prepared fresh or stored under an inert atmosphere for a limited time.

Conclusion

This compound is an indispensable component in the synthesis of second-generation antisense oligonucleotides. The 2'-MOE modification it introduces imparts superior nuclease resistance and binding affinity, leading to ASOs with enhanced therapeutic potential. A thorough understanding of its properties, synthesis, and application in automated oligonucleotide synthesis, as outlined in this guide, is crucial for the successful development of next-generation nucleic acid-based therapeutics.

References

Sources

- 1. N2-iso-Butyroyl-2'-O-(2-methoxyethyl)guanosine [cymitquimica.com]

- 2. alfacdmo.com [alfacdmo.com]

- 3. chembk.com [chembk.com]

- 4. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. GMP-certified Quality Control of Oligonucleotides - Kymos Group [kymos.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]

A Deep Dive into the Nuclease Resistance of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics has heralded a new era in precision medicine. Central to the success of these therapies is the ability of synthetic oligonucleotides to remain intact and functional in the hostile enzymatic environment of the body. Unmodified oligonucleotides are rapidly degraded by nucleases, enzymes that are ubiquitous in biological systems.[1][2] This guide provides a comprehensive technical overview of one of the most pivotal chemical modifications developed to overcome this challenge: the 2'-O-methoxyethyl (2'-O-MOE) modification. We will explore the underlying molecular principles of its exceptional nuclease resistance, detail the experimental methodologies to validate this stability, and discuss its implications for therapeutic drug design.

The Challenge: Nuclease-Mediated Degradation

Oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs), must navigate a biological milieu rife with endonucleases and exonucleases that readily cleave the phosphodiester backbone of natural nucleic acids.[1] This enzymatic degradation severely limits their therapeutic efficacy by reducing their half-life.[1][2] To address this, various chemical modifications have been developed. Among the most successful are the second-generation modifications at the 2' position of the ribose sugar, with 2'-O-MOE being a prominent example.[3][4]

The 2'-O-MOE Modification: A Structural Shield

The 2'-O-MOE modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methoxyethyl group.[3] This seemingly subtle alteration confers a remarkable degree of nuclease resistance through a combination of steric hindrance and conformational preorganization.

Mechanism of Nuclease Resistance:

-

Steric Hindrance: The bulky 2'-O-MOE group physically obstructs the active site of nucleases, preventing them from binding to and cleaving the phosphodiester backbone.[1] The methoxyethyl moiety projects into the minor groove of the oligonucleotide duplex, creating a shield that sterically hinders the approach of nuclease enzymes.[1][5]

-

Conformational Rigidity: The 2'-O-MOE modification favors a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry, similar to that of RNA.[3][6] This pre-organizes the oligonucleotide into a more rigid and stable conformation, which is less susceptible to enzymatic attack.[6] This contrasts with the more flexible C2'-endo pucker of DNA, which is more readily accommodated by many nucleases. The preference for the C3'-endo conformation is a key factor in the enhanced thermodynamic stability of duplexes containing 2'-O-MOE modifications.[3][6]

-

Enhanced Binding Affinity: The A-form geometry induced by the 2'-O-MOE modification also leads to a higher binding affinity for complementary RNA targets.[3][6] This increased affinity, measured as an increase in the melting temperature (Tm) of the duplex, contributes to the overall stability and efficacy of the therapeutic oligonucleotide.[3] Each 2'-O-MOE modification can increase the Tm by 0.9 to 1.6 °C.[3]

Caption: Mechanism of 2'-O-MOE mediated nuclease resistance.

The Role of the Phosphorothioate Backbone

In many therapeutic oligonucleotides, the 2'-O-MOE modification is combined with a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom.[7][8] This first-generation modification also contributes significantly to nuclease resistance.[7] The combination of 2'-O-MOE and PS modifications creates a highly stable oligonucleotide that can withstand degradation in vivo.[9][10][11] While PS modifications enhance stability, they can sometimes lead to non-specific protein binding and toxicity at high concentrations.[4] The inclusion of 2'-O-MOE modifications can help to mitigate these effects.[4]

Experimental Validation of Nuclease Resistance

A critical component of developing oligonucleotide therapeutics is the rigorous experimental evaluation of their stability. Nuclease resistance is typically assessed through in vitro assays that expose the oligonucleotides to biological fluids or purified enzymes.

A Self-Validating Protocol for Nuclease Stability Assay:

This protocol provides a robust framework for comparing the stability of 2'-O-MOE modified oligonucleotides to their unmodified counterparts.

1. Materials and Reagents:

-

Oligonucleotides:

-

Test Oligonucleotide: 2'-O-MOE modified oligonucleotide.

-